N-(4-fluorophenyl)pyrrolidin-3-amine
Overview
Description
N-(4-fluorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C10H13FN2 and a molecular weight of 180.22 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a 4-fluorophenyl group at the nitrogen atom and an amine group at the 3-position. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Compounds characterized by the pyrrolidine ring have been reported to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds characterized by the pyrrolidine ring have been reported to have various biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
The synthesis of N-(4-fluorophenyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with 3-pyrrolidinone under suitable conditions. The reaction typically requires a catalyst and may involve steps such as reduction and cyclization to form the desired pyrrolidine ring . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity.
Chemical Reactions Analysis
N-(4-fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The amine group can participate in addition reactions with electrophiles to form new compounds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(4-fluorophenyl)pyrrolidin-3-amine has various scientific research applications, including:
Biology: It can be used in biochemical studies to investigate the interactions of fluorinated compounds with biological targets.
Medicine: The compound may serve as a lead compound for developing new pharmaceuticals with potential therapeutic effects.
Comparison with Similar Compounds
N-(4-fluorophenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
N-(4-chlorophenyl)pyrrolidin-3-amine: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical and biological properties.
N-(4-methylphenyl)pyrrolidin-3-amine: Contains a methyl group instead of fluorine, leading to different reactivity and biological activity.
N-(4-nitrophenyl)pyrrolidin-3-amine: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-(4-fluorophenyl)pyrrolidin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12-13H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNLBWVIULUBBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289926 | |
Record name | N-(4-Fluorophenyl)-3-pyrrolidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886506-05-4 | |
Record name | N-(4-Fluorophenyl)-3-pyrrolidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886506-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Fluorophenyl)-3-pyrrolidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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